molecular formula C19H22LiNO2 B13844535 Lithium Bis(4-isopropylphenyl)carbamate

Lithium Bis(4-isopropylphenyl)carbamate

Cat. No.: B13844535
M. Wt: 303.4 g/mol
InChI Key: QDVCGPHMYUCNLH-UHFFFAOYSA-M
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Description

Lithium Bis(4-isopropylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is particularly noted for its role in the development of thermally activated delayed fluorescence (TADF) molecules, which are being researched for their potential in efficient deep-blue TADF emitting applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium Bis(4-isopropylphenyl)carbamate typically involves the reaction of 4-isopropylphenyl isocyanate with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired carbamate compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions: Lithium Bis(4-isopropylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxidized carbamate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate compounds.

Scientific Research Applications

Lithium Bis(4-isopropylphenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of TADF molecules for efficient deep-blue emission.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug design and medicinal chemistry, particularly for its stability and ability to modulate biological properties.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Lithium Bis(4-isopropylphenyl)carbamate involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors through its carbamate group, which participates in hydrogen bonding and other intermolecular interactions. These interactions can influence various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

  • Lithium Bis(4-methylphenyl)carbamate
  • Lithium Bis(4-ethylphenyl)carbamate
  • Lithium Bis(4-tert-butylphenyl)carbamate

Comparison: Lithium Bis(4-isopropylphenyl)carbamate is unique due to its specific isopropyl substitution on the phenyl ring, which can influence its reactivity and stability compared to other similar compounds. This unique substitution pattern can enhance its performance in specific applications, such as the development of TADF molecules, where precise control over electronic properties is crucial.

Properties

Molecular Formula

C19H22LiNO2

Molecular Weight

303.4 g/mol

IUPAC Name

lithium;N,N-bis(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C19H23NO2.Li/c1-13(2)15-5-9-17(10-6-15)20(19(21)22)18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3,(H,21,22);/q;+1/p-1

InChI Key

QDVCGPHMYUCNLH-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C(=O)[O-]

Origin of Product

United States

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